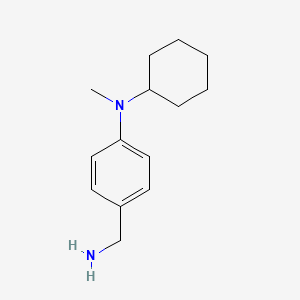

4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Description

Properties

IUPAC Name |

4-(aminomethyl)-N-cyclohexyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(13-5-3-2-4-6-13)14-9-7-12(11-15)8-10-14/h7-10,13H,2-6,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVQVJAAHBBROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Catalytic Hydrogenation Route

One of the most reliable methods to prepare related cyclohexyl-substituted anilines involves reductive amination of aromatic amines followed by catalytic hydrogenation. This approach is exemplified in the preparation of structurally similar compounds such as 2,4-bis(aminocyclohexylmethyl)cyclohexylamine, which shares key synthetic steps with 4-(aminomethyl)-N-cyclohexyl-N-methylaniline.

Step 1: Formation of Aminomethyl Intermediate

Aniline reacts with formaldehyde under acidic conditions (hydrochloric acid) to form aminomethyl derivatives. The molar ratios typically used are aniline:formaldehyde ~3:1 and aniline:HCl ~0.92:1. The reaction is carried out initially at 20-42°C and then at 65°C for about 4 hours. This yields crude aminomethylated aniline derivatives, which are then neutralized with sodium hydroxide and separated from unreacted aniline by distillation.Step 2: Catalytic Hydrogenation

The aminomethylated intermediate is subjected to hydrogenation in the presence of a catalyst such as 5% ruthenium on alumina under high hydrogen pressure (~5000 psig) and elevated temperature (~210°C) for about 1 hour. The reaction mixture includes solvents like dioxane and anhydrous ammonia. This step reduces aromatic rings to cyclohexyl rings and converts aminomethyl groups to the corresponding cyclohexylmethyl amines.Step 3: Purification and Isolation

The hydrogenated product is isolated by filtration to remove catalyst, followed by distillation under reduced pressure to obtain pure cyclohexyl-substituted amines. Analytical data such as melting point, amine equivalent weight, and elemental analysis confirm product identity and purity.

Table 1: Hydrogenation Reaction Conditions and Outcomes

| Parameter | Condition/Value | Notes |

|---|---|---|

| Catalyst | 5% Ru on alumina | Finely divided |

| Solvent | Dioxane | 100 mL per 100 g substrate |

| Ammonia | Anhydrous, 50 g | Present during hydrogenation |

| Hydrogen Pressure | 5000 psig | High pressure for effective hydrogenation |

| Temperature | 210°C | Maintained for 1 hour |

| Product Boiling Point | 198°C at 1 mm Hg | Indicates purity and identity |

| Amine Equivalent Weight | 107.7 (calculated 107.2) | Confirmed by titration |

N-Alkylation of Aniline Derivatives

To obtain N-cyclohexyl-N-methyl substitution on the aniline nitrogen, selective alkylation methods are employed:

- Direct N-alkylation with cyclohexyl halides or cyclohexanone derivatives under reductive amination conditions can introduce the cyclohexyl group.

- Methylation is typically achieved using methyl iodide or dimethyl sulfate under basic conditions.

- Sequential alkylation steps or one-pot reductive amination with appropriate aldehydes and amines can be used to install both substituents.

While explicit detailed protocols for this exact compound are sparse, analogous methods for N-alkylation of anilines are well-established in the literature and can be adapted.

Comparative Analysis of Preparation Methods

Research Findings and Analytical Data

- Hydrogenation products exhibit boiling points around 198°C at 1 mm Hg and amine equivalent weights closely matching theoretical values, confirming successful conversion from aromatic to cyclohexyl structures.

- Elemental analyses show close agreement between calculated and found values for carbon, hydrogen, and nitrogen content, supporting product purity.

- Spectroscopic confirmation (NMR, IR) is used to verify the structure of intermediates and final products, especially in hydrogenation and phosgenation steps.

- Photocatalytic reactions have been mechanistically studied, revealing radical intermediates and aminal species that lead to the formation of N-alkyl anilines under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-N-cyclohexyl-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to convert the compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can yield cyclohexanone derivatives.

Reduction Products: Reduction can produce cyclohexylamine derivatives.

Substitution Products: Substitution reactions can lead to the formation of various alkylated or aminated derivatives.

Scientific Research Applications

Organic Synthesis

Chemical Intermediates

This compound serves as a critical intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions due to the presence of its functional groups. For instance, it can be utilized in the synthesis of substituted anilines and other nitrogen-containing compounds through nucleophilic substitutions and coupling reactions.

Reactivity and Derivatives

The reactivity of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline can be leveraged to create derivatives with enhanced biological activities. Its ability to form bonds with different electrophiles makes it a valuable building block in the development of novel pharmaceuticals .

Medicinal Chemistry

Potential Therapeutic Roles

Preliminary studies suggest that 4-(aminomethyl)-N-cyclohexyl-N-methylaniline may exhibit binding affinity to various receptors or enzymes, indicating potential therapeutic applications. Investigations into its interaction with biological targets are crucial for understanding its mechanisms of action and possible roles in drug development .

Antimicrobial Activity

Research has indicated that derivatives of this compound may possess antimicrobial properties. The synthesis of Mannich bases from 4-(aminomethyl)-N-cyclohexyl-N-methylaniline has shown promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Material Science

Coatings and Adhesives

In material science, 4-(aminomethyl)-N-cyclohexyl-N-methylaniline can be used in the formulation of coatings and adhesives. Its structural properties allow it to replace more reactive components in polyisocyanate formulations, leading to products with desirable mechanical properties and stability .

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of various Mannich bases derived from 4-(aminomethyl)-N-cyclohexyl-N-methylaniline and evaluated their antimicrobial activities against gram-positive and gram-negative bacteria. The results demonstrated significant inhibitory effects compared to standard antibiotics, highlighting the compound's potential as a scaffold for developing new antibacterial drugs .

Case Study 2: Application in Coatings

In another investigation, researchers utilized 4-(aminomethyl)-N-cyclohexyl-N-methylaniline in creating polyurethane coatings. The coatings exhibited improved adhesion and mechanical strength, showcasing the compound's utility in enhancing material properties while maintaining environmental safety standards .

Mechanism of Action

The mechanism by which 4-(aminomethyl)-N-cyclohexyl-N-methylaniline exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary based on the intended use and the specific biological system.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The cyclohexyl group in the target compound is electron-donating via inductive effects, whereas the methoxy group in C₁₇H₂₂N₂O () provides resonance donation, enhancing aromatic reactivity.

- Steric Effects : The cyclohexyl group introduces significant steric hindrance compared to the smaller dimethyl or methyl groups in analogues (). This affects reaction kinetics, such as in nucleophilic substitutions or enzyme interactions.

- Polarity: The aminomethyl group increases hydrophilicity, but the cyclohexyl group counterbalances this, likely reducing water solubility compared to C₁₃H₁₄N₂ ().

Comparisons :

Biological Activity

4-(Aminomethyl)-N-cyclohexyl-N-methylaniline is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a central benzene ring with an aminomethyl group, a cyclohexyl group, and a methylaniline moiety. This unique combination of functional groups suggests that it may participate in various biological interactions.

- Molecular Formula : C14H22N2

- Molecular Weight : 218.34 g/mol

The biological activity of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline can be attributed to its ability to interact with various biological targets. The presence of the amine group allows for hydrogen bonding, which may facilitate binding to receptors or enzymes involved in cellular signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its role in cancer cell proliferation inhibition have shown promise, particularly in models of malignant tumors.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels may indicate potential use in neurodegenerative diseases.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline against various pathogens. Results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -

Anticancer Research :

- In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 HeLa (Cervical Cancer) 15 -

Neuroprotective Effects :

- Research on neuroprotective effects showed that treatment with the compound resulted in decreased oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of 4-(aminomethyl)aniline derivatives with cyclohexylmethyl halides under basic conditions. For example, reacting 4-(chloromethyl)aniline with N-methylcyclohexylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield .

- Validation : Monitor reaction progress using TLC or HPLC, and purify via column chromatography.

Q. How should researchers characterize the purity and structural integrity of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline?

- Methodology : Use a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and cyclohexyl group integration.

- Mass spectrometry (MS) for molecular ion verification.

- Elemental analysis to validate empirical formula.

- HPLC with UV detection for purity assessment (>95% recommended for experimental reproducibility) .

Q. What safety protocols are critical when handling 4-(aminomethyl)-N-cyclohexyl-N-methylaniline?

- Precautions :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers away from light and oxidizing agents.

- Refer to SDS guidelines for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline derivatives in substitution reactions?

- Mechanistic Insight : Palladium or copper catalysts can direct cross-coupling reactions (e.g., Suzuki-Miyaura) at the aromatic ring. For example, Buchwald-Hartwig amination with aryl halides requires Pd(OAc)₂/XPhos to achieve selective N-arylation. Solvent choice (toluene vs. DMSO) and base (Cs₂CO₃ vs. t-BuONa) significantly impact yield and selectivity .

Q. What metabolic pathways are predicted for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline in hepatic microsomal studies?

- In Vitro Analysis : Incubate with liver microsomes (e.g., from hamsters or rabbits) and NADPH cofactors. Anticipate oxidation at the aminomethyl group to form hydroxylated intermediates, confirmed via LC-MS/MS. Compare retention times with synthetic standards to identify metabolites .

Q. How can computational tools predict the stability of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline under varying pH conditions?

- Approach : Perform DFT calculations to estimate pKa values of the aminomethyl and cyclohexylamino groups. Use software like Gaussian or ORCA to model protonation states and assess resonance stabilization. Experimental validation via UV-Vis titration in buffered solutions (pH 2–12) .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives of this compound?

- Troubleshooting :

- X-ray crystallography to resolve ambiguous NOE effects in NMR.

- Isotopic labeling (e.g., ¹⁵N) to clarify nitrogen environments.

- Multi-dimensional NMR (e.g., HSQC, HMBC) for connectivity mapping .

Q. How can impurity profiles of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline be systematically analyzed?

- Analytical Workflow :

- LC-HRMS to detect trace byproducts (e.g., unreacted intermediates).

- Ion chromatography for halide residue quantification.

- Thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds .

Methodological Notes

- Data Contradiction Analysis : Cross-validate synthetic yields and spectral data using orthogonal techniques (e.g., IR vs. Raman spectroscopy for functional groups).

- Advanced Derivatives : Explore electrochemical properties (e.g., cyclic voltammetry) to study redox behavior linked to the aromatic amine moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.